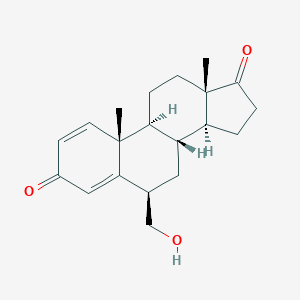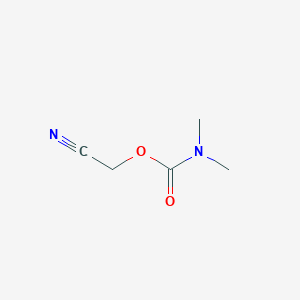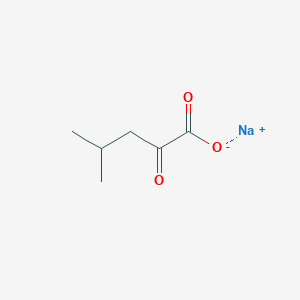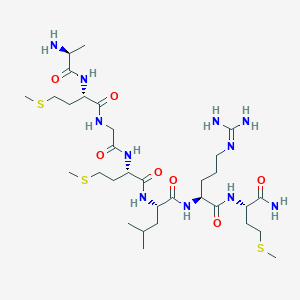
Pev-myomodulin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pev-myomodulin is a peptide hormone that is found in the nervous system of various invertebrates. It is a member of the myomodulin family of peptides, which are known for their neuromodulatory effects on muscle contraction. Pev-myomodulin is of particular interest to researchers due to its potential applications in scientific research and medicine.
Mécanisme D'action
Pev-myomodulin acts as a neuromodulator, meaning that it modifies the activity of neurons in the nervous system. Specifically, it has been shown to enhance the contraction of muscles in various invertebrates, including crabs and lobsters. Pev-myomodulin achieves this by binding to specific receptors on muscle cells, which triggers a series of biochemical reactions that ultimately lead to muscle contraction.
Effets Biochimiques Et Physiologiques
In addition to its effects on muscle contraction, pev-myomodulin has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to increase the release of neurotransmitters in the nervous system, which could have implications for the treatment of neurological disorders. Pev-myomodulin has also been shown to regulate the secretion of hormones in various invertebrates, which could have implications for the development of new therapies for endocrine disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using pev-myomodulin in lab experiments is its ability to enhance muscle contraction. This makes it a useful tool for studying the neuromodulatory effects of peptides on muscle activity. Additionally, pev-myomodulin is relatively easy to synthesize using SPPS, which makes it readily available for use in scientific research.
However, there are also some limitations to using pev-myomodulin in lab experiments. For example, its effects on muscle contraction are limited to invertebrates, which makes it less useful for studying the effects of neuromodulators on muscle activity in vertebrates. Additionally, the mechanism of action of pev-myomodulin is not fully understood, which could limit its usefulness in certain types of research.
Orientations Futures
Despite these limitations, there are still many future directions for research on pev-myomodulin. For example, researchers could investigate the potential applications of pev-myomodulin in the treatment of neurological and endocrine disorders. Additionally, further research is needed to fully understand the mechanism of action of pev-myomodulin, which could lead to new insights into the role of neuropeptides in the nervous system. Finally, researchers could explore the potential use of pev-myomodulin as a tool for studying the neuromodulatory effects of peptides on muscle activity in invertebrates.
Méthodes De Synthèse
Pev-myomodulin is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary chemical group to prevent unwanted reactions. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). This method allows for the production of large quantities of pure pev-myomodulin, which is necessary for scientific research.
Applications De Recherche Scientifique
Pev-myomodulin has been shown to have a variety of scientific research applications. It has been used to study the neuromodulatory effects of peptides on muscle contraction, as well as the role of neuropeptides in the nervous system. Pev-myomodulin has also been used to investigate the mechanisms of peptide hormone action, which could have implications for the development of new drugs and therapies.
Propriétés
Numéro CAS |
157203-83-3 |
|---|---|
Nom du produit |
Pev-myomodulin |
Formule moléculaire |
C32H61N11O7S3 |
Poids moléculaire |
808.1 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C32H61N11O7S3/c1-18(2)16-24(31(50)42-21(8-7-12-37-32(35)36)29(48)40-20(26(34)45)9-13-51-4)43-30(49)23(11-15-53-6)39-25(44)17-38-28(47)22(10-14-52-5)41-27(46)19(3)33/h18-24H,7-17,33H2,1-6H3,(H2,34,45)(H,38,47)(H,39,44)(H,40,48)(H,41,46)(H,42,50)(H,43,49)(H4,35,36,37)/t19-,20-,21-,22-,23-,24-/m0/s1 |
Clé InChI |
QIVAPUQIIBGRDE-BTNSXGMBSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N)N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CCSC)NC(=O)C(C)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CCSC)NC(=O)C(C)N |
Séquence |
AMGMLRM |
Synonymes |
Ala-Met-Gly-Leu-Arg-Met-NH2 alanyl-methionyl-glycyl-leucyl-arginyl-methioninamide pev-myomodulin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



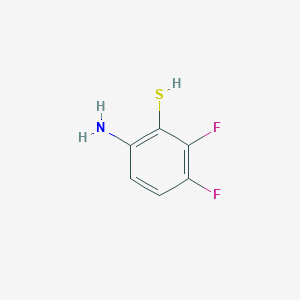
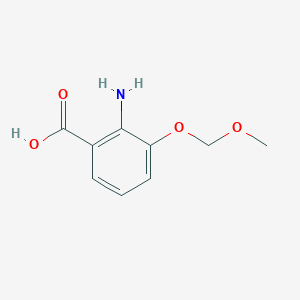
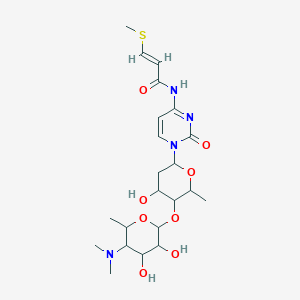
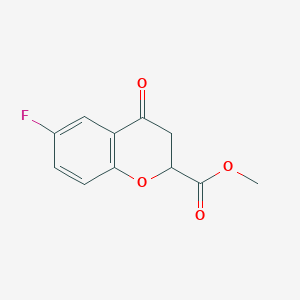
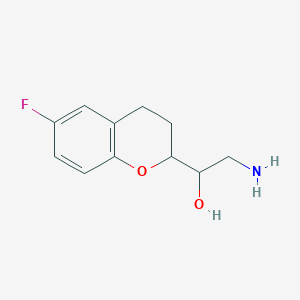
![1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B132079.png)
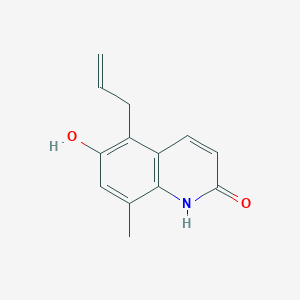

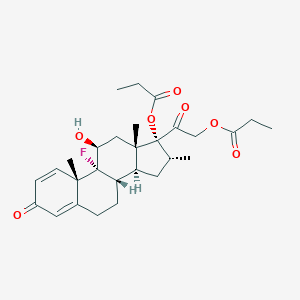
![(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B132092.png)
![(1S,3E,5R,6S,7R)-3-[(3,4-Dihydroxyphenyl)-hydroxymethylidene]-6-methyl-1,5,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B132093.png)
